2-Pyrrolidinomethyl-4'-thiomethylbenzophenone
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Overview
Description
2-Pyrrolidinomethyl-4’-thiomethylbenzophenone is a synthetic compound that belongs to the class of cathinones It is known for its complex structure, which includes a pyrrolidine ring, a thiomethyl group, and a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinomethyl-4’-thiomethylbenzophenone typically involves multiple steps:
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Formation of the Benzophenone Core: : The initial step involves the synthesis of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction requires an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
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Introduction of the Thiomethyl Group: : The thiomethyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the benzophenone derivative with a thiol compound under basic conditions.
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Attachment of the Pyrrolidine Ring: : The final step involves the formation of the pyrrolidine ring through a Mannich reaction. This reaction requires formaldehyde, a secondary amine (pyrrolidine), and the benzophenone derivative.
Industrial Production Methods
Industrial production of 2-Pyrrolidinomethyl-4’-thiomethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinomethyl-4’-thiomethylbenzophenone undergoes various chemical reactions, including:
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Oxidation: : The thiomethyl group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the thiomethyl group. Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Secondary alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-Pyrrolidinomethyl-4’-thiomethylbenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its effects on cellular processes.
Medicine: There is interest in its potential therapeutic applications. Studies focus on its pharmacological properties and potential use in drug development.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinomethyl-4’-thiomethylbenzophenone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Pyrrolidinomethyl-4’-thiomethylbenzophenone can be compared with other similar compounds, such as:
4’-Methyl-α-pyrrolidinobutiophenone: Similar structure but lacks the thiomethyl group.
4’-Methoxy-α-pyrrolidinobutiophenone: Contains a methoxy group instead of a thiomethyl group.
4’-Chloro-α-pyrrolidinobutiophenone: Contains a chloro group instead of a thiomethyl group.
The uniqueness of 2-Pyrrolidinomethyl-4’-thiomethylbenzophenone lies in its thiomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
(4-methylsulfanylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-22-17-10-8-15(9-11-17)19(21)18-7-3-2-6-16(18)14-20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEXZLPKQQOONB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643643 |
Source
|
Record name | [4-(Methylsulfanyl)phenyl]{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-41-9 |
Source
|
Record name | Methanone, [4-(methylthio)phenyl][2-(1-pyrrolidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898774-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Methylsulfanyl)phenyl]{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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